Neoangularine

Description

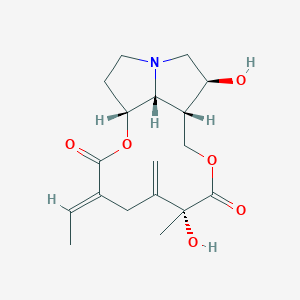

Structure

3D Structure

Properties

CAS No. |

149496-14-0 |

|---|---|

Molecular Formula |

C18H25NO6 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(1R,4E,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,12-15,20,23H,2,5-9H2,1,3H3/b11-4+/t12-,13+,14+,15+,18+/m0/s1 |

InChI Key |

MCWACAVORNFEFS-OBAGGSNVSA-N |

Isomeric SMILES |

C/C=C/1\CC(=C)[C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Neoangularine

Advanced Spectroscopic Approaches for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is paramount in deciphering the intricate connectivity of atoms within a molecule. By spreading NMR data across two frequency axes, these experiments reveal correlations between nuclei that are not apparent in one-dimensional spectra. For neoangularine, several key 2D NMR experiments were conducted to assemble its structural puzzle.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was fundamental in identifying proton spin systems within this compound. Cross-peaks in the COSY spectrum indicate scalar coupling between protons, typically those separated by two or three bonds (vicinal coupling). This allowed for the mapping of proton-proton adjacencies, revealing distinct structural fragments such as aliphatic chains or spin systems within cyclic moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.eduyoutube.comsdsu.eduemerypharma.com Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This technique was crucial for unequivocally assigning the proton signal to its corresponding carbon atom in the this compound backbone, providing a direct link between the ¹H and ¹³C NMR data.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon skeleton of an unknown compound. columbia.eduyoutube.comsdsu.eduemerypharma.com It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems). By observing these long-range couplings, it was possible to connect the individual spin systems and quaternary carbons (carbons with no attached protons) to build the complete molecular framework of this compound. For instance, a correlation from a methyl proton to a carbonyl carbon definitively placed the methyl group adjacent to the carbonyl function.

The combined data from these experiments allowed for the comprehensive assignment of all proton and carbon signals in this compound, as detailed in the table below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from H at position to C at position) |

| 1 | 175.2 | - | H-2, H-5 |

| 2 | 55.8 | 3.85 (dd, 8.5, 4.0) | C-1, C-3, C-4, C-6 |

| 3 | 34.1 | 2.10 (m), 1.95 (m) | C-2, C-4, C-5 |

| 4 | 128.9 | 5.90 (d, 9.8) | C-2, C-5, C-6 |

| 5 | 135.4 | - | H-4, H-6 |

| 6 | 78.2 | 4.50 (s) | C-2, C-4, C-5, C-7 |

| 7 | 45.3 | 3.15 (t, 7.0) | C-6, C-8 |

| 8 | 22.5 | 1.80 (m) | C-7, C-9 |

| 9 | 15.1 | 0.95 (t, 7.5) | C-7, C-8 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) of this compound provided a highly accurate mass measurement of the molecular ion. This precise mass allows for the calculation of a unique molecular formula, which for this compound was determined to be C₁₇H₂₁NO₅. The observation of an odd molecular weight was consistent with the presence of a nitrogen atom, as dictated by the nitrogen rule.

Upon ionization, the molecular ion of this compound undergoes characteristic fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce structural features. The most abundant fragment is known as the base peak. libretexts.org Analysis of the fragmentation pattern of this compound revealed key structural motifs. For example, the loss of a specific neutral fragment often corresponds to the cleavage of a particular functional group or side chain.

Interactive Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 319.1420 | [M+H]⁺ | Molecular Ion (Protonated) |

| 301.1314 | [M+H - H₂O]⁺ | Loss of a water molecule, suggesting a hydroxyl group |

| 274.1498 | [M+H - CO₂H]⁺ | Loss of a carboxylic acid group |

| 259.1263 | [M+H - C₄H₈]⁺ | Cleavage of a butyl side chain |

| 194.0817 | [C₁₀H₁₂NO₂]⁺ | Major fragment corresponding to the core ring system |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum. youtube.comkhanacademy.org

The IR spectrum of this compound displayed several characteristic absorption bands that confirmed the presence of key functional groups deduced from NMR and MS data. The spectrum is typically divided into the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole, and the functional group region (1500-4000 cm⁻¹). youtube.com

Interactive Table 3: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol/Carboxylic Acid |

| 3050 | Medium | C-H stretch | Aromatic/Vinylic C-H |

| 2960-2850 | Strong | C-H stretch | Aliphatic C-H |

| 1710 | Strong | C=O stretch | Carboxylic Acid Carbonyl |

| 1650 | Strong | C=O stretch | Amide Carbonyl |

| 1605 | Medium | C=C stretch | Alkene/Aromatic Ring |

| 1250 | Strong | C-O stretch | Ester/Carboxylic Acid |

| 1100 | Strong | C-N stretch | Amine/Amide |

Complementary Spectroscopic Methods in this compound Research (e.g., Raman Spectroscopy)

While the aforementioned techniques provide a wealth of structural information, other spectroscopic methods can offer complementary data to confirm or refine the proposed structure. Raman spectroscopy, for instance, is another form of vibrational spectroscopy that often provides information that is complementary to IR spectroscopy. wikipedia.org

Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While IR spectroscopy is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Therefore, it can be used to confirm the presence of certain functional groups that may give weak signals in the IR spectrum, such as carbon-carbon double and triple bonds within a symmetric molecular environment. For this compound, Raman spectroscopy could be used to corroborate the presence of the C=C bonds in the core structure.

Interactive Table 4: Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Bond | Functional Group |

| 3060 | Medium | C-H stretch | Aromatic/Vinylic C-H |

| 2940 | Strong | C-H stretch | Aliphatic C-H |

| 1610 | Strong | C=C stretch | Aromatic Ring (symmetric stretch) |

| 1580 | Medium | C=C stretch | Alkene (symmetric stretch) |

| 1005 | Strong | Ring breathing mode | Aromatic Ring |

By integrating the detailed data from this comprehensive suite of spectroscopic methods, the complete and unambiguous structure of this compound was successfully elucidated.

Biosynthetic Pathways and Enzymology of Neoangularine

Elucidation of Key Enzymatic Steps in Pyrrolizidine (B1209537) Alkaloid Biosynthesis

The biosynthesis of the foundational necine base of pyrrolizidine alkaloids is a multi-step enzymatic process that begins with common primary metabolites and proceeds through a series of specialized transformations.

Role of Homospermidine Synthase as a Primary Initiating Enzyme

The committed step in the biosynthesis of all pyrrolizidine alkaloids is the formation of the symmetrical diamine homospermidine. nih.gov This crucial reaction is catalyzed by the enzyme homospermidine synthase (HSS). nih.gov HSS utilizes two molecules of putrescine, derived from the amino acids ornithine and arginine, to synthesize one molecule of homospermidine. The enzymatic mechanism is NAD+-dependent, where one molecule of putrescine is oxidized to an aldehyde intermediate, which then forms a Schiff base with the second putrescine molecule, followed by reduction to yield homospermidine. Alternatively, HSS can also utilize spermidine (B129725) as a substrate, transferring its aminobutyl group to putrescine. nih.gov This enzymatic step is pivotal as it channels primary metabolites into the dedicated secondary metabolic pathway of PA biosynthesis.

Table 1: Key Enzymes in the Early Stages of Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor | Function |

|---|---|---|---|---|---|

| Homospermidine Synthase | HSS | Putrescine, Spermidine | Homospermidine | NAD+ | Initiates the PA biosynthetic pathway |

| Copper-dependent diamine oxidase | --- | Homospermidine | 4,4´-iminodibutanal | Copper | Oxidizes homospermidine for cyclization |

Subsequent Biotransformations Leading to the Necine Base Core

Following the synthesis of homospermidine, a series of enzymatic reactions constructs the characteristic bicyclic necine base core of pyrrolizidine alkaloids. The process begins with the oxidation of homospermidine, a reaction likely catalyzed by a copper-dependent diamine oxidase. wikipedia.org This oxidation generates 4,4´-iminodibutanal, which then undergoes a spontaneous intramolecular cyclization to form a Schiff base intermediate. mdpi.com A subsequent Mannich-type reaction leads to the formation of the pyrrolizidine ring system, specifically pyrrolizidine-1-carbaldehyde. mdpi.com The final step in the formation of the basic necine core involves the reduction of this aldehyde to 1-hydroxymethylpyrrolizidine, a reaction presumed to be carried out by an alcohol dehydrogenase. wikipedia.org Further modifications, such as desaturation and hydroxylation, lead to the various necine bases, including retronecine (B1221780), which is a common core for many PAs.

Genetic Underpinnings of Neoangularine Biosynthesis

The enzymatic machinery for PA biosynthesis is encoded by a specific set of genes that have evolved and are organized to ensure the efficient production of these defensive compounds.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

While the concept of biosynthetic gene clusters (BGCs) for secondary metabolites is well-established in microorganisms, their identification in plants has been more recent. mdpi.com For pyrrolizidine alkaloids, research has pointed towards the existence of BGCs, where the genes encoding the enzymes of the pathway are co-located on a chromosome. This genomic organization facilitates the co-regulation of these genes. While a complete BGC for this compound has not been characterized, studies on other alkaloids suggest that such clusters would contain the gene for homospermidine synthase alongside genes for oxidases, reductases, and transferases that are required for the complete biosynthesis of the final PA structure. The identification of a complete PA BGC remains an active area of research.

Analysis of Gene Duplication and Evolution within PA Pathways

The evolution of the key initiating enzyme, homospermidine synthase (HSS), provides a fascinating case study in the evolution of plant secondary metabolism. nih.gov Molecular studies have revealed that the gene encoding HSS arose from a duplication of the gene for deoxyhypusine (B1670255) synthase (DHS). nih.gov DHS is an essential enzyme in primary metabolism, involved in the post-translational modification of the eukaryotic initiation factor 5A. nih.gov Following the gene duplication event, the HSS gene underwent neofunctionalization, acquiring a new role in the specialized PA pathway. Interestingly, phylogenetic analyses suggest that this gene duplication event has occurred independently multiple times in different plant lineages that produce PAs, a striking example of convergent evolution at the molecular level. nih.gov

Molecular Regulation of Biosynthetic Pathway Flux

The production of pyrrolizidine alkaloids is tightly controlled to balance the metabolic cost of their synthesis with the ecological benefit of chemical defense. This regulation occurs at the molecular level, primarily through the transcriptional control of the biosynthetic genes. The expression of genes involved in secondary metabolism is often influenced by developmental cues and environmental stimuli. nih.govnih.gov

The regulation of PA biosynthesis is orchestrated by a complex network of transcription factors. nih.gov These are proteins that bind to specific regions of the DNA and can either activate or repress the transcription of target genes. Several families of transcription factors, including AP2/ERF, bHLH, WRKY, and MYB, have been implicated in the regulation of various alkaloid biosynthetic pathways. researchgate.net These transcription factors can respond to internal signals, such as plant hormones like jasmonic acid, and external triggers, such as herbivory or pathogen attack, to modulate the expression of PA biosynthetic genes, thereby controlling the flux through the pathway and the accumulation of the final products. While the specific transcription factors controlling this compound biosynthesis have yet to be identified, it is highly probable that its production is governed by a similar regulatory network.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolizidine Alkaloid |

| Homospermidine |

| Putrescine |

| Ornithine |

| Arginine |

| Spermidine |

| 4,4´-iminodibutanal |

| Pyrrolizidine-1-carbaldehyde |

| 1-hydroxymethylpyrrolizidine |

| Retronecine |

| Deoxyhypusine |

Comparative Biosynthetic Analysis Across Senecio Species Exhibiting PA Diversity

The biosynthesis of pyrrolizidine alkaloids (PAs) in the genus Senecio is a complex process that results in a significant diversity of compounds across different species. While direct enzymatic studies on this compound are not extensively documented, a comparative analysis of PA profiles in various Senecio species provides a clear framework for understanding its formation. The general pathway involves the synthesis of a common precursor, which is then modified to create species-specific alkaloid profiles.

The foundational steps of PA biosynthesis occur in the roots of Senecio plants. smgrowers.com The pathway begins with the synthesis of the necine base, a bicyclic amino alcohol structure derived from the amino acid ornithine. nih.gov A key enzyme, homospermidine synthase, catalyzes the first committed step in this process. wikipedia.org This necine base is then esterified with a necic acid, leading to the formation of a primary PA. In many Senecio species, the primary PA synthesized is senecionine (B1681732) N-oxide. smgrowers.comresearchgate.net This stable, water-soluble compound is then transported via the phloem from the roots to the aerial parts of the plant, such as the leaves and inflorescences. smgrowers.com

It is in the shoots that the structural diversification of PAs occurs, leading to the distinct alkaloid patterns observed among different Senecio species. smgrowers.com Senecionine N-oxide serves as a precursor that undergoes a series of enzymatic transformations, including hydroxylation, dehydrogenation, epoxidation, and isomerization, to generate a wide array of related PAs. smgrowers.com This species-specific modification of the primary PA is what accounts for the vast chemical diversity within the genus.

For instance, Senecio jacobaea and Senecio aquaticus primarily contain PAs derived from the necine base retronecine, such as senecionine-like, jacobine-like, and erucifoline-like alkaloids. nih.gov In contrast, a study of Senecio pterophorus identified 57 different PA compounds belonging to six distinct necine base types, including the highly toxic retronecine and otonecine (B3428663) types, as well as the less toxic platynecine and rosmarinecine types. acs.org The presence of rosmarinecine-type PAs is particularly relevant to the biosynthesis of angularine (B1239106), which is understood to be the seneciphyllic acid ester of the necine base rosmarinecine.

The diversity of PAs is not only species-dependent but can also vary based on geographical location and environmental pressures, leading to the development of distinct chemotypes within a single species. researchgate.netacs.org For example, populations of S. pterophorus from Australia and South Africa are dominated by the rosmarinine (B1680723) chemotype, while European populations exhibit an acetylseneciphylline chemotype. acs.org Rosmarinine is the senecic acid ester of rosmarinecine, making it structurally very similar to angularine. The prevalence of this chemotype in certain regions suggests that the enzymatic machinery required to produce the rosmarinecine necine base and esterify it is highly active in these populations.

The variation in PA profiles across different Senecio species highlights the plasticity and evolutionary divergence of the biosynthetic pathways. While many species produce macrocyclic diesters based on the retronecine skeleton (e.g., senecionine, seneciphylline, retrorsine), others have evolved pathways to synthesize different necine bases and necic acids. smgrowers.comwikipedia.org This divergence is the basis for the comparative analysis of PA biosynthesis.

The table below illustrates the diversity of major PA chemotypes found in various Senecio species, providing a context for the biosynthetic origins of different structural classes of these alkaloids.

| Senecio Species | Major PA Chemotype/Dominant Alkaloids | Primary Necine Base Type | Reference |

|---|---|---|---|

| Senecio jacobaea | Jacobine, Erucifoline, Senecionine | Retronecine | smgrowers.comnih.gov |

| Senecio vulgaris | Senecionine, Seneciphylline, Retrorsine, Integerrimine | Retronecine | wikipedia.org |

| Senecio pterophorus (Australia/South Africa) | Rosmarinine | Rosmarinecine | acs.org |

| Senecio pterophorus (Europe) | Acetylseneciphylline | Retronecine | acs.org |

| Senecio aquaticus | Erucifoline-like and Jacobine-like PAs | Retronecine | nih.gov |

| Senecio riddellii | Riddelliine | Retronecine | wikipedia.org |

The formation of angularine in species like Senecio angulatus fits within this model of biosynthetic diversification. The pathway would involve the synthesis of the rosmarinecine necine base in the roots, followed by its transport and subsequent esterification with seneciphyllic acid in the shoots. The enzymes responsible for this final esterification step are likely highly specific, defining the plant's ability to produce angularine as opposed to other related compounds like rosmarinine. The presence or absence of specific tailoring enzymes ultimately dictates the final PA profile of a given Senecio species.

Chemical Synthesis and Targeted Derivatization of Neoangularine

Strategies for Total Chemical Synthesis of Neoangularine

While a dedicated total synthesis of this compound is not extensively documented in publicly available literature, the synthetic strategies for other structurally related pyrrolizidine (B1209537) alkaloids provide a roadmap for its potential synthesis. These approaches generally focus on the stereocontrolled construction of the bicyclic necine base followed by the esterification with the appropriate necic acid.

Key synthetic challenges in the total synthesis of pyrrolizidine alkaloids like this compound include the establishment of the correct stereochemistry at multiple chiral centers and the formation of the macrocyclic diester ring. Common strategies often employ proline or ornithine derivatives as starting materials for the construction of the pyrrolizidine nucleus.

Hypothetical Retrosynthetic Analysis:

A plausible retrosynthetic analysis of this compound would involve disconnecting the macrocyclic ester to reveal the necine base, retronecine (B1221780), and the corresponding necic acid. The synthesis of retronecine is a well-established process, with numerous reported total syntheses. The subsequent macrolactonization to form the characteristic 12-membered ring of this compound would be a critical step, often requiring high-dilution conditions to favor intramolecular cyclization.

| Key Synthetic Step | Description | Potential Reagents and Conditions |

| Necine Base Synthesis | Construction of the bicyclic pyrrolizidine core (retronecine). | From L-proline or related chiral pool starting materials, involving multi-step sequences with key reactions like intramolecular cyclization and reduction. |

| Necic Acid Synthesis | Preparation of the specific branched dicarboxylic acid moiety. | Standard organic synthesis methods to construct the carbon skeleton with the desired stereochemistry. |

| Esterification/Macrolactonization | Coupling of the necine base and necic acid to form the macrocycle. | Yamaguchi esterification, Steglich esterification, or other modern macrolactonization protocols under high-dilution conditions. |

It is important to note that the successful total synthesis of a complex natural product like this compound would be a significant achievement, providing access to larger quantities of the compound for detailed biological evaluation and the synthesis of novel analogs.

Semisynthetic Routes for Complex this compound Analogs

Semisynthesis, which utilizes a readily available natural product as a starting material, offers a more practical approach to generate analogs of complex molecules like this compound. By isolating a structurally related and more abundant pyrrolizidine alkaloid, chemists can perform chemical modifications to arrive at this compound or its novel derivatives.

For instance, a precursor alkaloid with a similar necine base could be isolated in larger quantities from natural sources. Chemical transformations could then be employed to modify the ester side chains or introduce new functional groups, leading to a diverse library of this compound analogs. This approach is often more efficient than a full total synthesis.

| Precursor Alkaloid | Potential Modifications | Resulting Analog Type |

| Senecionine (B1681732) | Selective hydrolysis and re-esterification of the necic acid moiety. | Analogs with modified ester side chains. |

| Retrorsine | Oxidation or reduction of existing functional groups on the necine base or necic acid. | Hydroxylated or deoxygenated analogs. |

| Integerrimine | Ring-opening of the macrocycle and derivatization of the resulting functional groups. | Acyclic derivatives for structure-activity relationship studies. |

The development of efficient semisynthetic routes is crucial for exploring the chemical space around this compound and identifying analogs with improved biological properties.

Rational Design and Synthesis of this compound Derivatives for Biological Inquiry

The rational design of this compound derivatives is guided by the desire to understand the structure-activity relationships (SAR) that govern their biological effects. By systematically modifying specific parts of the molecule, researchers can probe the interactions with biological targets and optimize for desired activities while potentially reducing toxicity.

| Derivative Type | Design Rationale | Potential Biological Target/Activity |

| Fluorinated Analogs | To enhance metabolic stability and binding affinity. | Enzyme inhibition, receptor binding. |

| Amino-functionalized Derivatives | To introduce sites for conjugation or improve water solubility. | Targeted drug delivery, modulation of protein-protein interactions. |

| Simplified Acyclic Analogs | To identify the minimal pharmacophore required for activity. | Initial screening for broad biological activities. |

The biological investigation of these rationally designed derivatives is essential for elucidating the mechanism of action of this compound and for the development of new lead compounds for drug discovery. ijrpr.comderpharmachemica.com

Structure Activity Relationship Sar Studies of Neoangularine and Analogs

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR investigations can be both qualitative and quantitative. Qualitative SAR involves identifying general trends, for example, noting that adding a specific chemical group consistently increases activity. youtube.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical properties and biological activity. wikipedia.org

QSAR models use "predictor" variables, which are physicochemical properties or calculated molecular descriptors, to predict the "response" variable, which is the biological activity (e.g., the concentration needed to inhibit an enzyme by 50%, or IC₅₀). wikipedia.orgcreative-biolabs.com These models are essential for predicting the activity of newly designed, unsynthesized compounds, thereby saving significant time and resources. nih.govnih.gov For Neoangularine, QSAR studies would involve calculating descriptors for a series of its analogs and correlating them with their measured biological activities. Descriptors can range from simple one-dimensional properties like molecular weight and lipophilicity (logP) to complex three-dimensional fields that describe the molecule's shape and electronic properties. creative-biolabs.com

Advanced Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to elucidate SAR at an atomic level. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, like this compound) when bound to a biological target, such as a protein or enzyme (a receptor). biotech-asia.orgacademie-sciences.frtjnpr.org The method uses a search algorithm to explore various binding poses and a scoring function to estimate the binding affinity for each pose. tjnpr.org

For this compound, if a biological target were identified, molecular docking could be used to generate a hypothesis about how it binds. academie-sciences.fr This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic contacts, between the alkaloid and the receptor's active site. mdpi.com This information is invaluable for designing analogs with improved binding and, consequently, higher potency. academie-sciences.fr

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations allow scientists to observe the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can reveal the flexibility of both the ligand and the receptor, the stability of the binding pose, and the influence of solvent molecules. nih.govarxiv.orgnvidia.com

Applying MD simulations to a this compound-receptor complex would allow researchers to assess the stability of the docked pose predicted by docking simulations. nih.gov It helps in understanding the conformational landscape—the collection of different shapes the molecule can adopt—which is crucial for its biological function. plos.org These simulations can confirm whether the key interactions identified in docking are maintained over time, providing a more accurate picture of the binding event. nih.gov

In-Silico Predictions of Biological Activities and Receptor Affinity

In silico tools can predict a wide range of properties beyond just binding. Various computational models, often powered by machine learning, can estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. parssilico.com For this compound analogs, these predictive models could be used to filter out compounds with poor drug-like properties early in the design phase, long before they are synthesized. slideshare.net Furthermore, advanced models can predict the binding affinity (e.g., Kᵢ or ΔG) for a specific receptor, offering a quantitative estimate of a new analog's potential potency. researchgate.net

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert its biological activity. ugm.ac.idnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. tjnpr.org

To identify the critical pharmacophoric elements of this compound, a set of its active analogs would be superimposed to find the common features responsible for their activity. This pharmacophore model then serves as a 3D query to search large chemical databases for structurally diverse molecules that could have the same biological activity—a process known as virtual screening. frontiersin.org This approach is a powerful tool for "scaffold hopping," which aims to find new, patentable chemical series with the desired biological profile.

Correlating Structural Modifications with Modulations in Biological Potency and Selectivity

The culmination of SAR studies is the ability to rationally design new molecules with improved properties. By systematically modifying the this compound scaffold and measuring the resulting changes in biological activity, clear correlations can be established.

For spermidine (B129725) alkaloids in general, it is known that their unique structures, which often involve amide linkages to other chemical moieties, contribute to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Studies on simpler, linear spermidine analogs have shown that the length of the polyamine chain and the nature of substituents on the nitrogen atoms are critical determinants of biological activity.

For this compound, a macrocyclic spermidine alkaloid, research would focus on how modifications to its complex ring system and peripheral functional groups affect potency and selectivity. For instance, altering the stereochemistry at its chiral centers, modifying the hydroxyl groups, or changing the geometry of the ethylidene group could lead to significant changes in biological effect. A hypothetical SAR study might reveal the data shown in the table below, where modifications lead to different activity profiles.

Hypothetical SAR Data for this compound Analogs

| Compound | Modification from this compound | Hypothetical Biological Activity (IC₅₀, µM) |

| This compound | - | 10 |

| Analog 1 | Removal of C7-hydroxyl | 50 |

| Analog 2 | Inversion of stereocenter at C12 | 25 |

| Analog 3 | Saturation of C4-ethylidene double bond | 5 |

This table is for illustrative purposes only and is not based on published experimental data.

Such a systematic approach allows medicinal chemists to build a robust understanding of the this compound pharmacophore, paving the way for the design of novel and more effective therapeutic agents. youtube.com

Preclinical Investigation of Biological Activities and Molecular Mechanisms of Neoangularine

Anti-herbivory Defense Mechanisms Mediated by Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids (PAs), including compounds structurally related to neoangularine, are synthesized by plants as a chemical defense against herbivores. ru.nlnih.govwikipedia.org These alkaloids are known to act as anti-feedants, deterring generalist insect herbivores from consuming the plants that produce them. ru.nl The concentration of these defensive compounds is often not uniform throughout the plant. For instance, in some rosette plants, the youngest leaves, which are considered more valuable for the plant's survival and growth, can have 50 to 190 times higher concentrations of PAs than older leaves. ru.nl This differential distribution suggests a sophisticated defense strategy to protect the most vital parts of the plant. ru.nl The mechanism of this anti-herbivory effect is linked to the toxicity of the alkaloids and their bitter taste, which generally discourages consumption by herbivores. uvic.ca The biosynthesis of these alkaloids occurs in the roots, and they are then transported to the shoots, with the highest accumulation in the flowers and shoot apex. uvic.ca

Antimicrobial Spectrum of Activity

This compound has demonstrated a broad spectrum of antimicrobial activity, showing inhibitory effects against various bacteria and fungi. mdpi.com

Investigation of Antibacterial Potency

Studies have revealed that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com The potency of its antibacterial action is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC values for this compound and related alkaloids have been determined against several bacterial strains. For instance, a novel synthesized pyrrolizidine alkaloid, PA-1, showed strong antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL, being most active against S. aureus and E. coli. mdpi.com

Table 1: Antibacterial Activity of a Synthesized Pyrrolizidine Alkaloid (PA-1)

| Bacteria | MIC Range (mg/mL) |

|---|---|

| S. aureus | 0.0039 - 0.025 |

| E. coli | 0.0039 - 0.025 |

Data derived from a study on a novel synthesized pyrrolizidine alkaloid demonstrating its potent antibacterial effects. mdpi.com

Assessment of Antifungal Effects

In addition to its antibacterial action, this compound and similar alkaloids have been assessed for their antifungal effects. mdpi.com Research has shown that these compounds can inhibit the growth of various fungal species. For example, the pyrrolizidine alkaloid retronecine (B1221780) has been found to slow the growth of several strains of the fungus Fusarium oxysporum. mdpi.com The antifungal activity is also determined by MIC values, indicating the concentration needed to inhibit fungal growth.

Mechanistic Studies of Antimicrobial Action (e.g., Membrane Permeabilization, Enzyme Inhibition)

The antimicrobial effects of compounds like this compound are attributed to several underlying mechanisms, including membrane permeabilization and enzyme inhibition.

Membrane Permeabilization: One of the proposed mechanisms for the antimicrobial action of certain alkaloids is the disruption of the bacterial cell membrane. dovepress.com This can be achieved by creating pores in the membrane, leading to the leakage of cellular contents and ultimately cell death. dovepress.comfrontiersin.org This process of membrane permeabilization is a known mechanism for various antimicrobial peptides and nanoparticles. dovepress.comnih.govnih.gov Some antimicrobial agents act as cationic detergents, binding to and disrupting the lipids of the bacterial cell membrane. errolozdalga.com

Enzyme Inhibition: Another significant mechanism is the inhibition of essential microbial enzymes. nrfhh.comresearchgate.net By targeting enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication, these compounds can effectively halt bacterial growth. plos.orgnih.gov For example, alanine (B10760859) racemase, an enzyme essential for the synthesis of the bacterial cell wall, has been a target for the development of new antimicrobial drugs. plos.org The inhibition of such enzymes can have a bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effect.

Anti-inflammatory Properties

Beyond its antimicrobial activities, this compound is being investigated for its potential anti-inflammatory properties. mdpi.com Plant-derived compounds, including alkaloids and sesquiterpenes, have demonstrated the ability to reduce inflammation in experimental models. nih.gov The anti-inflammatory effects of such compounds are often mediated through the inhibition of pro-inflammatory mediators and transcription factors like NF-κB. nih.govnih.gov For instance, the sesquiterpenes α-humulene and trans-caryophyllene have shown significant oral and topical anti-inflammatory properties by reducing inflammatory cytokine levels. nih.gov Similarly, extracts from plants like Peperomia pellucida have been traditionally used for their anti-inflammatory and anti-hyperuricemic properties. dost.gov.ph

Cytotoxic Effects on Diverse Cellular Systems

The cytotoxic effects of this compound and related alkaloids have been evaluated on various cell lines. mdpi.comemcrit.org Cytotoxicity refers to the ability of a compound to be toxic to cells. In preclinical studies, this is often assessed to understand the potential of a compound as an anticancer agent or to determine its safety profile. Studies have shown that certain alkaloids can induce cytotoxic effects such as cell shrinkage, detachment, and nucleus condensation in cancer cell lines. mdpi.comnanomedicine-rj.com For example, diferuloylmethane, a compound derived from turmeric, has demonstrated cytotoxic effects on human glioblastoma cell lines. cmbr-journal.com The evaluation of cytotoxicity is a crucial step in the preclinical investigation of any new compound. mdpi.comnih.gov

Modulatory Effects on Neuronal Signal Transduction Pathways

Preclinical research has identified this compound as a modulator of critical intracellular signaling pathways involved in neuronal function, particularly those governing inflammatory and antioxidant responses within the central nervous system. Investigations, primarily using in vitro models such as lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, have elucidated the compound's capacity to interact with and regulate key protein cascades. These modulatory activities are central to its observed neuroprotective effects against inflammatory insults. The primary mechanisms investigated involve the inhibition of pro-inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the simultaneous activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Inhibition of Pro-inflammatory NF-κB and MAPK Signaling

This compound has demonstrated significant inhibitory effects on signaling cascades that promote neuroinflammation. In studies involving LPS-induced microglial activation, a key event in neuroinflammatory processes, this compound was found to suppress the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). The stabilization of IκBα effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.

Concurrently, this compound modulates the MAPK pathway, which acts upstream of and parallel to NF-κB signaling. Research findings indicate that this compound treatment significantly attenuates the LPS-induced phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By inhibiting the activation of these kinases, this compound effectively disrupts the signal relay that leads to the production of inflammatory mediators.

Table 1: Modulatory Effects of this compound on Pro-inflammatory Signaling Pathways in LPS-Stimulated BV-2 Microglia

| Signaling Pathway | Target Protein/Process | Observed Effect of this compound Treatment | Scientific Implication |

| NF-κB Pathway | Phosphorylation of IκBα | Significantly Decreased | Prevents degradation of the NF-κB inhibitor. |

| Nuclear Translocation of p65 | Significantly Inhibited | Sequesters the pro-inflammatory transcription factor in the cytoplasm. | |

| MAPK Pathway | Phosphorylation of p38 | Significantly Decreased | Attenuates a key stress-activated inflammatory signaling cascade. |

| Phosphorylation of ERK | Significantly Decreased | Reduces signaling linked to cell proliferation and inflammation. | |

| Phosphorylation of JNK | Significantly Decreased | Inhibits a critical pathway involved in stress and inflammatory responses. |

Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory signals, this compound actively promotes cellular defense mechanisms by activating the Nrf2 pathway. Nrf2 is a master transcriptional regulator of the antioxidant response, orchestrating the expression of a suite of cytoprotective genes. Studies have shown that this compound treatment enhances the nuclear accumulation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression.

This activation leads to a measurable increase in the protein levels of key downstream antioxidant and detoxifying enzymes. Specifically, this compound has been documented to elevate the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The upregulation of these enzymes fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a common pathological feature accompanying neuroinflammation. This dual action—suppressing inflammation while boosting antioxidant defenses—highlights a comprehensive mechanism of action at the signal transduction level.

Table 2: Activation of the Nrf2 Antioxidant Pathway by this compound in BV-2 Microglia

| Signaling Pathway | Target Protein/Process | Observed Effect of this compound Treatment | Scientific Implication |

| Nrf2 Pathway | Nuclear Accumulation of Nrf2 | Significantly Increased | Promotes the translocation of the master antioxidant regulator to the nucleus. |

| Protein Expression of HO-1 | Significantly Upregulated | Enhances the cell's primary defense against oxidative stress. | |

| Protein Expression of NQO1 | Significantly Upregulated | Boosts the capacity for detoxification and neutralization of quinones. |

Elucidation of Molecular Targets and Biological Pathways for Neoangularine Action

Identification and Characterization of Direct Protein and Enzyme Targets

Direct molecular targets of Neoangularine have not been extensively characterized in experimental studies. The primary mechanism of action for toxic PAs is not typically through reversible binding to specific protein targets but rather through the formation of highly reactive metabolites that can bind covalently and non-specifically to a wide range of cellular macromolecules, including proteins. biosynth.com

However, computational and general studies on PAs suggest potential interactions:

Non-specific Protein Adducts: The metabolic activation of PAs leads to the formation of electrophilic pyrrolic esters. These reactive intermediates can form adducts with cellular nucleophiles, including amino acid residues in proteins, leading to protein dysfunction and contributing to cellular toxicity. wikipedia.org

Enzyme Inhibition: Some PAs have been shown to possess inhibitory effects on certain enzymes. For instance, a general characteristic of PAs is the potential to inhibit acetylcholinesterase activity, which is thought to be part of their role as a plant's defense mechanism against herbivores. mdpi.com Whether this compound specifically inhibits this or other enzymes requires empirical validation.

Predicted Receptor Binding: Computational target prediction analyses performed on a large set of PAs have suggested that the muscarinic acetylcholine (B1216132) receptor M1 could be a potential target with high probability for some alkaloids in this class. mdpi.com However, such in-silico predictions await experimental confirmation for this compound.

Currently, there are no published studies employing methods like affinity chromatography or chemical proteomics to definitively identify the direct protein binding partners of this compound.

Investigation of DNA Alkylation Mechanisms and Related Cellular Consequences

The genotoxicity of pyrrolizidine (B1209537) alkaloids is their most well-documented toxicological feature and is understood to be the primary mechanism behind their hepatotoxicity and carcinogenicity. mdpi.com This process is presumed to be the main mode of action for this compound. The mechanism involves several key steps:

Metabolic Activation: this compound, as a tertiary amine PA, is relatively inert. It requires metabolic activation, which occurs predominantly in the liver. Cytochrome P450 enzymes (CYPs), such as CYP3A4, catalyze the dehydrogenation of the necine base to produce highly reactive electrophilic intermediates known as dehydropyrrolizidine alkaloids (DHPAs), or pyrrolic esters. drugtargetreview.commedchemexpress.com

DNA Adduct Formation: These reactive DHPAs are powerful alkylating agents. scribd.com They readily attack nucleophilic centers on DNA bases, forming covalent bonds known as DNA adducts. The N7 position of guanine (B1146940) is a frequent target. drugtargetreview.com The formation of these adducts disrupts the normal structure and function of DNA.

Cellular Consequences: The formation of DNA adducts triggers significant cellular consequences. These include:

DNA Cross-linking: Bifunctional PAs can react with two different DNA bases, leading to intra-strand or inter-strand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby blocking DNA replication and transcription. drugtargetreview.com

Mutations: If the DNA damage is not properly repaired, it can lead to mutations during subsequent rounds of DNA replication.

Cell Cycle Arrest and Apoptosis: The presence of extensive DNA damage is recognized by cellular surveillance systems, which can trigger cell cycle arrest to allow time for repair. If the damage is too severe to be repaired, the cell may initiate programmed cell death (apoptosis).

The presumed pathway from metabolic activation to cellular toxicity for this compound is summarized in the table below.

| Step | Description | Key Molecules/Processes | Consequence |

| 1 | Metabolic Activation | This compound is converted in the liver by Cytochrome P450 enzymes. | Formation of reactive dehydropyrrolizidine alkaloid (DHPA) metabolites. |

| 2 | DNA Alkylation | Electrophilic DHPA metabolites react with nucleophilic sites on DNA bases. | Formation of covalent DNA adducts. |

| 3 | Cellular Damage | DNA adducts cause structural damage to the genome. | DNA cross-linking, mutations, inhibition of replication and transcription. |

| 4 | Cellular Response | The cell detects the DNA damage and initiates response pathways. | Cell cycle arrest, activation of DNA repair, or apoptosis. |

Interaction with and Modulation of Key Intracellular Signaling Pathways

Specific intracellular signaling pathways directly modulated by this compound have not been delineated in the scientific literature. However, based on its presumed action as a DNA alkylating agent, its downstream effects on major signaling cascades can be inferred. The cellular response to genotoxic stress is orchestrated by a complex network of signaling pathways.

DNA Damage Response (DDR) Pathway: The formation of DNA adducts and cross-links by this compound's metabolites would be expected to activate the DDR pathway. Sensor proteins would recognize the DNA lesions and activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a host of downstream effector proteins, including the tumor suppressor p53 and the checkpoint kinase Chk1/2, to coordinate cell cycle arrest and DNA repair.

p53 Signaling Pathway: Activation of p53 is a central event in the response to DNA damage. Stabilized and activated p53 functions as a transcription factor, inducing the expression of genes that mediate cell cycle arrest (e.g., p21/CDKN1A), DNA repair, and, if the damage is irreparable, apoptosis (e.g., BAX, PUMA).

MAPK Pathways: Genotoxic stress is known to activate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways. nih.gov These pathways can contribute to the decision between cell survival and apoptosis in response to cellular damage.

The interaction of this compound with these pathways is likely an indirect consequence of the primary DNA damage it causes, rather than a result of direct binding to signaling proteins.

Analysis of Gene Expression Alterations Induced by this compound

There are no published studies specifically analyzing the global gene expression changes induced by this compound. Such an analysis, typically performed using techniques like RNA-sequencing, would provide a comprehensive view of the cellular response to the compound.

Based on the known mechanisms of related genotoxic pyrrolizidine alkaloids, it is hypothesized that exposure to this compound would lead to significant alterations in the expression of genes involved in several key cellular processes. An illustrative table of expected gene expression changes is provided below. This table is hypothetical and serves to indicate the types of genes that would be of interest in a future transcriptomic study of this compound.

| Biological Process | Gene Examples | Expected Regulation | Rationale |

| DNA Damage Response | GADD45A, XPC | Upregulated | Part of the cellular machinery to recognize and repair DNA lesions. |

| Cell Cycle Arrest | CDKN1A (p21) | Upregulated | A primary target of p53 that inhibits cyclin-dependent kinases to halt the cell cycle. |

| Apoptosis (Pro-Apoptotic) | BAX, PUMA, NOXA | Upregulated | p53-target genes that promote programmed cell death by permeabilizing mitochondria. |

| Apoptosis (Anti-Apoptotic) | BCL2 | Downregulated | Suppression of anti-apoptotic proteins can lower the threshold for cell death. |

| Cellular Stress | HMOX1 | Upregulated | A general marker of oxidative and chemical stress. |

Exploration of Multi-Targeting Pharmacological Profiles

The pharmacological profile of this compound, like other pyrrolizidine alkaloids, is best described as multi-targeting, arising primarily from the pleiotropic effects of its activity as a genotoxic agent. scribd.com Rather than having a single, high-affinity protein target, its biological effects stem from the covalent modification of numerous molecules within the cell.

The multi-targeting profile can be summarized as follows:

Primary Target Class (DNA): The principal molecular target is DNA. Alkylation of DNA at multiple sites leads to widespread disruption of essential cellular processes like replication and transcription, affecting the expression and function of countless downstream proteins.

Tertiary Effects (Signaling Cascades): The initial damage to DNA and proteins activates a broad spectrum of cellular signaling pathways. These include pathways governing the cell cycle, DNA repair, and apoptosis. Therefore, this compound indirectly modulates the activity of key signaling nodes like p53, ATM/ATR, and JNK/p38.

This profile, characterized by a cascade of effects initiated by a primary chemical insult, highlights the complexity of predicting the full range of biological responses to compounds like this compound. Its actions are not confined to a single pathway but radiate outwards to impact the entire cellular network.

Emerging Methodologies and Technologies in Neoangularine Research

Application of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, which allow for the large-scale study of biological molecules, offer a holistic approach to understanding the effects of neoangularine. nih.gov Proteomics and metabolomics, in particular, are pivotal in creating a comprehensive biological profile of the compound's interactions within a cell or organism.

Proteomics , the large-scale study of proteins, can reveal how this compound influences the expression levels and modifications of proteins. nih.govnih.govfrontiersin.orgmdpi.com Although no specific proteomics studies on this compound have been published, this approach holds the potential to identify direct protein targets and downstream signaling pathways affected by the compound. By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins that are upregulated, downregulated, or post-translationally modified, offering clues to its mechanism of action. nih.gov

Metabolomics , the comprehensive analysis of metabolites, can elucidate the impact of this compound on cellular metabolism. nih.govmdpi.comscielo.brfrontiersin.orgnih.govyoutube.comnih.govyoutube.comnih.gov This technique can map the metabolic fingerprint of this compound exposure, identifying alterations in metabolic pathways such as glycolysis, lipid metabolism, or amino acid synthesis. frontiersin.org Such data can reveal the functional consequences of the compound's activity and point to potential therapeutic applications or off-target effects. While specific metabolomic profiling of this compound is not yet available, the methodologies for such investigations are well-established. nih.govyoutube.comyoutube.com

Interactive Table: Potential Omics Approaches in this compound Research

| Omics Technology | Potential Application for this compound Research | Expected Outcomes |

| Proteomics | Identification of protein binding partners and affected pathways. | A list of differentially expressed or modified proteins, revealing direct targets and downstream effects. |

| Metabolomics | Characterization of metabolic shifts induced by this compound. | A profile of altered metabolite levels, indicating changes in cellular metabolic pathways. |

Advanced Imaging Techniques for Subcellular Localization and Dynamic Interactions

Visualizing the precise location of this compound within a cell and observing its interactions with cellular components in real-time is crucial for a complete understanding of its function. Advanced imaging techniques, such as confocal fluorescence microscopy, are powerful tools for achieving this. neb.comntu.edu.sgnih.govmpg.deresearchgate.netnih.govneu.edu.tr

By tagging this compound with a fluorescent molecule, its journey into the cell and its accumulation in specific organelles can be tracked. neb.comresearchgate.net This allows for the determination of its subcellular localization, for instance, whether it targets the nucleus, mitochondria, or other cellular compartments. researchgate.net Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed to visualize dynamic interactions between a fluorescently labeled this compound and specific proteins within the living cell. nih.govnih.gov While no studies have yet published images of this compound's subcellular localization, these established techniques provide a clear path forward for such investigations. neb.comntu.edu.sgnih.govmpg.denih.govneu.edu.tr

Gene Editing and Knockout Approaches for Pathway Validation

The advent of precise gene-editing technologies, most notably CRISPR/Cas9, offers a powerful method for validating the biological pathways and molecular targets of this compound. youtube.comfrontiersin.orgwikipedia.orgsynthego.comnih.govnih.govmdpi.comyoutube.comresearchgate.net This technology allows for the targeted knockout or modification of specific genes within a cell or organism. wikipedia.org

If proteomics or other screening methods suggest a particular protein is a target of this compound, CRISPR/Cas9 can be used to create a cell line where the gene for that protein is knocked out. nih.govnih.gov By comparing the effects of this compound on the wild-type and knockout cells, researchers can confirm if the protein is indeed a direct target. If the knockout cells no longer respond to this compound in the same way, it provides strong evidence for the protein's role in the compound's mechanism of action. nih.gov Similarly, genes encoding enzymes in a metabolic pathway thought to be affected by this compound can be knocked out to validate the findings from metabolomics studies. nih.gov Although no CRISPR-based studies on this compound have been reported, this approach will be indispensable for confirming and dissecting its molecular pathways. youtube.comfrontiersin.orgwikipedia.orgsynthego.comnih.govnih.govmdpi.comyoutube.comresearchgate.net

Interactive Table: Gene Editing Strategies in this compound Research

| Gene Editing Approach | Application in this compound Research | Purpose |

| CRISPR/Cas9 Gene Knockout | Targeting genes of potential protein targets. | To validate if a specific protein is essential for the biological activity of this compound. |

| CRISPR/Cas9 Pathway Disruption | Knocking out genes encoding key enzymes in a metabolic pathway. | To confirm the impact of this compound on a specific metabolic route identified through metabolomics. |

Future Perspectives and Critical Research Gaps in Neoangularine Research

Unresolved Challenges in Natural Product Research and Analog Development of Neoangularine

The path from a naturally occurring compound to a well-understood chemical entity or therapeutic lead is fraught with challenges. For this compound, these hurdles are emblematic of those faced in the broader field of natural product research, particularly concerning the complex pyrrolizidine (B1209537) alkaloid class, which includes over 600 members. academictransfer.comroutledge.com

A primary challenge is the sheer structural complexity and stereochemistry of PAs like this compound. nih.gov These molecules feature a necine base, which is a bicyclic amine structure, ester-linked to one or more branched-chain carboxylic acids known as necic acids. researchgate.netnih.govmdpi.com This intricate architecture makes total synthesis and the creation of analogs a significant undertaking. academictransfer.com Developing practical and scalable synthetic routes is essential for producing sufficient quantities for research and for creating libraries of related compounds to study structure-activity relationships. academictransfer.com

Another significant gap is the incomplete understanding of the biosynthetic pathways. routledge.com While the initial steps are known, the diversification of secondarily derived PAs is described as "extremely plastic," meaning there is immense variation in the final structures produced by plants. acs.org This variability makes it difficult to predict which specific compounds a plant will produce, complicating isolation and characterization efforts. Furthermore, when chemists employ traditional acid-base extraction methods to isolate alkaloids, they may inadvertently exclude other non-basic metabolites that could be present and biologically active. mdpi.com

Finally, the inherent toxicity associated with many 1,2-unsaturated PAs presents a major challenge. mdpi.comresearchgate.net This requires careful handling and specialized assays to distinguish between general cytotoxicity and specific, potentially therapeutic bioactivity. mdpi.com Overcoming these challenges is crucial for advancing the study of this compound and its potential applications.

Table 1: Key Challenges in this compound Research and Development

| Challenge | Description | Implication for Research |

| Complex Synthesis | The multi-ring, stereochemically complex structure of pyrrolizidine alkaloids makes chemical synthesis and analog creation difficult and resource-intensive. academictransfer.com | Need for innovative, practical, and scalable synthetic routes to enable further study and development. academictransfer.com |

| Biosynthetic Diversity | The immense structural diversity and plasticity of PA biosynthesis in plants complicate the isolation and prediction of specific compounds like this compound. acs.orgnih.gov | Research is needed to fully map the genetic and enzymatic steps leading to the final structure of this compound. |

| Extraction Bias | Standard extraction methods focused on alkaloids may overlook other potentially bioactive compounds within the source plant. mdpi.com | Broader, non-targeted phytochemical analysis of source species is required to understand the full chemical profile. |

| Inherent Toxicity | Many PAs are known for hepatotoxicity, which can mask other specific biological activities and poses a significant hurdle for therapeutic development. dntb.gov.uaresearchgate.net | Requires advanced bioassays to differentiate between general toxicity and targeted effects and to guide the design of non-toxic analogs. |

Opportunities for the Discovery of Novel Bioactive this compound Derivatives

Despite the challenges, the structural uniqueness of this compound and its relatives presents significant opportunities for discovering novel bioactive derivatives. The field of natural product discovery is continuously evolving, with a growing focus on finding molecules that can serve as templates for new drugs. nih.gov PAs from various plant and microbial sources have already demonstrated a range of promising biological activities, including anticancer and antimicrobial effects, suggesting that this compound derivatives could be a fruitful area of investigation. nih.govresearchgate.netnih.gov

The development of synthetic analogs offers a direct path to exploring new bioactivities. By systematically modifying the structure of this compound—for instance, by altering the necic acid side chains or modifying the necine base—researchers can create novel compounds. academictransfer.com These derivatives can then be screened for a wide array of pharmacological effects. Given that other natural products have been successfully modified to improve their therapeutic profiles, a similar approach could be applied to this compound. nih.gov For example, conjugation with other molecules has been shown to reduce the side effects of certain antitumoral agents. nih.gov

Furthermore, the vast number of plant species, particularly within the large Senecio genus, remain chemically unexplored. mdpi.comresearchgate.net There is a high probability of discovering new, naturally occurring analogs of this compound with potentially unique biological activities. mdpi.com Modern extraction technologies, such as ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE), are more efficient at obtaining a wider range of compounds from plant material, increasing the chances of finding novel derivatives. nih.gov

Table 2: Potential Bioactivities for Novel this compound Derivatives

| Potential Bioactivity | Rationale Based on Related Compounds | Research Approach |

| Anticancer | Various pyrrolizidine alkaloids from plant and microbial sources have been studied for their anticancer properties. nih.govresearchgate.netnih.gov | Screen this compound analogs against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects. |

| Antimicrobial | PAs are part of a plant's natural defense against microbes, and studies have confirmed the antimicrobial activity of some of these compounds. nih.govresearchgate.netnih.gov | Test derivatives against a range of pathogenic bacteria and fungi to discover potential new antibiotics or antifungals. |

| Anti-inflammatory | Some natural products from Senecio species have shown anti-inflammatory effects. dntb.gov.ua | Investigate the ability of this compound derivatives to modulate inflammatory pathways in cellular models. |

| Antiviral | Natural products are a rich source of antiviral drug leads; related compounds from Clerodendrum myricoides have demonstrated antiviral activity. diva-portal.org | Evaluate analogs for their ability to inhibit the replication of various viruses in vitro. |

| Enzyme Inhibition | Certain PAs have been shown to inhibit enzymes like acetylcholinesterase, and computational studies predict interactions with muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov | Screen derivatives against a panel of therapeutically relevant enzymes to identify specific inhibitors. |

Integration of Systems Biology and Computational Modeling for a Holistic Understanding of this compound Bioactivity

To navigate the complexities of this compound research and accelerate discovery, future efforts must integrate advanced technologies like systems biology and computational modeling. researchgate.netresearchgate.net These approaches allow for a holistic view of a compound's biological interactions, moving beyond a one-target, one-drug paradigm to understand its effects on complex cellular networks. researchgate.netoup.com

Systems biology integrates large-scale "omics" data—such as genomics, proteomics, and metabolomics—to model the intricate interactions within a biological system. preprints.orgscitechdaily.com For this compound, this means researchers could analyze how the compound perturbs global gene expression, protein levels, and metabolic pathways in human cells. researchgate.net This network-level perspective can help elucidate the mechanism of action, identify multiple molecular targets, and understand the difference between specific therapeutic effects and broad toxicity. oup.comslideshare.net

Computational modeling and cheminformatics are powerful predictive tools. preprints.orgolemiss.edu Molecular docking simulations can predict how this compound and its virtual analogs might bind to specific protein targets, helping to prioritize which derivatives to synthesize and test. researchgate.net Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the bioactivity or toxicity of new analogs before they are even made, saving time and resources. olemiss.edu Such in silico methods have already been applied to PAs to predict their interactions with biological targets and to model their toxicokinetics. nih.govthieme-connect.com

The integration of these computational and systems-level approaches represents a paradigm shift in natural product research. researchgate.netenergy.gov By combining experimental data with predictive models, scientists can gain a deeper, more comprehensive understanding of this compound's bioactivity, rationally design novel derivatives with improved properties, and ultimately unlock its full potential. researchgate.netolemiss.edu

Table 3: Application of Systems Biology and Computational Tools in this compound Research

| Technology | Application for this compound | Expected Outcome |

| Transcriptomics | Analyze changes in gene expression in cells treated with this compound. | Identification of cellular pathways and biological processes affected by the compound. preprints.org |

| Proteomics/Metabolomics | Measure global changes in protein and metabolite levels following exposure to this compound. | A deeper understanding of the compound's mechanism of action and its impact on cellular function. preprints.orgenergy.gov |

| Molecular Docking | Simulate the binding of this compound and its analogs to the 3D structures of known protein targets. researchgate.net | Prediction of binding affinity and identification of key structural interactions, guiding rational drug design. researchgate.netolemiss.edu |

| Network Pharmacology | Construct interaction networks to visualize the multiple targets of this compound within complex disease pathways. researchgate.netoup.com | A holistic view of the compound's effects, moving beyond a single-target approach. oup.com |

| QSAR Modeling | Develop mathematical models that correlate the chemical structures of this compound analogs with their biological activity. olemiss.edu | Predictive tool to estimate the potency and properties of virtual compounds before synthesis. |

| Genome Mining | Use bioinformatics to scan microbial genomes for biosynthetic gene clusters that could produce novel PA structures. nih.gov | Discovery of new, naturally occurring PAs and the enzymes that produce them. nih.govnih.gov |

Q & A

Basic: How to optimize the synthesis protocol of Neoangularine to ensure reproducibility?

Methodological Answer:

- Experimental Design: Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically using a factorial design to identify optimal conditions .

- Characterization: Validate purity and identity at each optimization stage via HPLC (>95% purity threshold) and NMR (comparison with reference spectra in deuterated solvents) .

- Documentation: Include step-by-step protocols with molar ratios, purification methods (e.g., column chromatography gradients), and yield calculations in supplementary materials to enable replication .

Basic: What spectroscopic and chromatographic techniques are critical for confirming this compound’s structural identity?

Methodological Answer:

- Multi-Technique Validation: Combine UV-Vis (λmax alignment with literature), FT-IR (functional group fingerprinting), and HRMS (exact mass ±5 ppm error) .

- 2D-NMR for Ambiguity Resolution: Use HSQC and HMBC to resolve overlapping signals in complex regions (e.g., glycosidic linkages or stereoisomerism) .

- Cross-Lab Verification: Share raw spectral data with independent labs to confirm peak assignments, minimizing instrumental bias .

Basic: Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Target Selection: Prioritize assays aligned with this compound’s hypothesized targets (e.g., kinase inhibition assays if structural analogs show kinase affinity) .

- Dose-Response Curves: Use 8–10 concentration points (0.1–100 μM) to calculate IC50/EC50 values, with triplicate measurements to assess variability .

- Controls: Include positive controls (e.g., staurosporine for apoptosis assays) and vehicle-only controls to isolate compound-specific effects .

Advanced: How to resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Source Analysis: Compare cell line origins (ATCC authentication), culture conditions (e.g., serum concentration), and assay endpoints (e.g., viability vs. apoptosis) to identify confounding variables .

- Mechanistic Profiling: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathway activation differences between responsive and non-responsive cell models .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from batch-to-batch variability .

Advanced: What computational modeling approaches best predict this compound’s interaction with novel biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling to account for induced-fit binding .

- MD Refinement: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å) .

- Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays (KD measurements) to refine force field parameters .

Advanced: How to assess this compound’s long-term stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines), monitoring degradation via UPLC-UV at monthly intervals .

- Degradant Identification: Use LC-QTOF-MS to characterize major degradation products (>10% abundance) and propose degradation pathways .

- Excipient Screening: Test stabilizers (e.g., antioxidants, cyclodextrins) in lyophilized vs. liquid formulations to extend shelf life .

Advanced: What strategies address discrepancies in this compound’s pharmacokinetic data between in vivo and in silico models?

Methodological Answer:

- Compartmental Modeling: Adjust absorption/distribution parameters in PK-Sim or GastroPlus to align with observed Cmax/Tmax values .

- Tissue-Specific Sampling: Use microdialysis in target organs (e.g., liver, brain) to validate tissue:plasma ratios predicted by PBPK models .

- Metabolite Interference Testing: Perform LC-MS/MS on plasma samples to quantify active metabolites that may skew parent compound PK curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.